molecular formula C12H14BrFO2 B11744889 Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B11744889
M. Wt: 289.14 g/mol
InChI Key: FZPMWLLLWZJADJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C12H14BrFO2 and a molecular weight of 289.14 g/mol . It is a derivative of benzoic acid and is characterized by the presence of tert-butyl, bromo, fluoro, and methyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic aromatic substitution:

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic aromatic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include tert-butyl 5-amino-2-fluoro-3-methylbenzoate or tert-butyl 5-thio-2-fluoro-3-methylbenzoate.

    Electrophilic aromatic substitution: Products include tert-butyl 5-bromo-2-fluoro-3-methyl-4-nitrobenzoate.

    Reduction: The major product is tert-butyl 5-bromo-2-fluoro-3-methylbenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The combination of bromo, fluoro, and methyl groups on the benzene ring provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

tert-butyl 5-bromo-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C12H14BrFO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3

InChI Key

FZPMWLLLWZJADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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